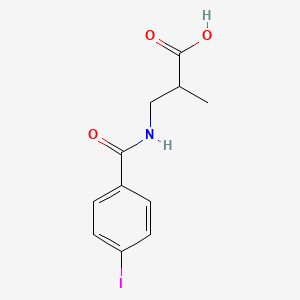

3-(4-Iodobenzamido)-2-methylpropanoic acid

Description

3-(4-Iodobenzamido)-2-methylpropanoic acid is a propanoic acid derivative characterized by a 4-iodobenzamido group attached to the β-carbon of a 2-methylpropanoic acid backbone. This compound belongs to a class of substituted benzamido acids, which are frequently explored for their bioactivity, particularly in metabolic regulation and enzyme inhibition.

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

3-[(4-iodobenzoyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C11H12INO3/c1-7(11(15)16)6-13-10(14)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

ALTCPMQUMYGLRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobenzamido)-2-methylpropanoic acid typically involves the following steps:

Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.

Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and 2-methylpropanoic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Reduced forms

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Iodobenzamido)-2-methylpropanoic acid can be contextualized by comparing it to the following analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in Bezafibrate . This may enhance receptor binding affinity but reduce aqueous solubility. Methyl vs. Hydroxy Groups: The 2-methyl group in the propanoic acid chain (target compound) versus a 3-hydroxy group in the HDAC inhibitor alters steric hindrance and hydrogen-bonding capacity, impacting enzyme interaction.

Biological Activity :

- Bezafibrate’s 4-chlorobenzamido group is critical for PPARα activation, reducing triglycerides by 43% in clinical studies . The iodine analog may exhibit distinct receptor selectivity due to differences in halogen size and electronegativity.

- The HDAC inhibitor with a 4-chlorophenyl group highlights the role of aromatic substituents in epigenetic modulation, suggesting that the iodine variant could be tested for similar anticancer activity.

Synthesis Pathways: The target compound likely shares synthetic steps with 2-(4-Iodobenzamido)acetic acid , such as amide coupling (EDCI/DIPEA) and ester hydrolysis. Contrastingly, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is synthesized via nitration and hydroxylation, emphasizing divergent routes for nitro/hydroxy derivatives.

Physicochemical Properties :

- The iodine substituent may confer radiopacity, making the compound useful in imaging studies, whereas chlorine in Bezafibrate enhances metabolic stability .

- Ester derivatives (e.g., methyl ester in ) improve bioavailability compared to free acids, suggesting that prodrug strategies could optimize the target compound’s delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.